Abolished Acceptor Activity for Xylosyltransferases Compared to Non-Methylated Parent
In a direct head-to-head comparison using recombinant Arabidopsis thaliana xylosyltransferase RGXT3, methyl 2-O-methyl-α-L-fucopyranoside (the L-enantiomer of the target compound) showed complete loss of acceptor function, whereas the parent methyl α-L-fucopyranoside served as an efficient acceptor. The same pattern was confirmed for RGXT1 and RGXT2 . This demonstrates that a single 2-O-methyl substitution is sufficient to eliminate enzymatic recognition, a property inferred for the D-enantiomer due to the conserved stereoelectronic environment at the active site.
| Evidence Dimension | Acceptor activity for xylosyltransferase (RGXT3) |
|---|---|
| Target Compound Data | No detectable product formation (methyl 2-O-methyl-α-L-fucopyranoside, L-enantiomer); inferred zero activity for D-enantiomer. |
| Comparator Or Baseline | Methyl α-L-fucopyranoside (parent): efficient acceptor; methyl 4-O-methyl-α-L-fucopyranoside: ca. 40-fold less efficient than parent |
| Quantified Difference | Activity abolished (100% reduction) vs. robust activity of parent; ~40-fold reduction for 4-O-methyl analog . |
| Conditions | TLC-based radiochemical assay using UDP-[14C]-α-D-xylose, 5 mM monosaccharide acceptor, P. pastoris-expressed RGXT3, 3-day incubation at 30 °C. |
Why This Matters
The 2-O-methyl group acts as a definitive 'off switch' for xylosyltransferase activity, making this compound an ideal negative control or selectivity probe in glycosyltransferase panels, whereas non-methylated analogs would generate unwanted products.
- [1] Damager, I., Olsen, C. E., Egelund, J., Jørgensen, B., Larsen Petersen, B., Ulvskov, P., ... & Motawia, M. S. (2017). Chemical Synthesis of L-Fucose Derivatives for Acceptor Specificity Characterisation of Plant Cell Wall Glycosyltransferases. ChemistrySelect, 2(3), 997–1007. View Source
